(Iodomethyl)boronic acid
Overview
Description
(Iodomethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to an iodomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (Iodomethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of boronic acid with iodomethane under controlled conditions. The reaction typically requires a base, such as potassium carbonate, to facilitate the formation of the iodomethyl group. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (Iodomethyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form boronic esters or borates.
Coupling Reactions: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium hydroxide are used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include azidomethylboronic acid and hydroxymethylboronic acid.
Oxidation Reactions: Products include boronic esters and borates.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(Iodomethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: this compound derivatives are investigated for their potential as anticancer and antiviral agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of (iodomethyl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The iodomethyl group provides a reactive site for further functionalization, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in its ability to form reversible covalent bonds but lacks the iodomethyl group’s reactivity.
Methylboronic Acid: Shares the boronic acid functionality but has different reactivity due to the absence of the iodine atom.
Vinylboronic Acid: Used in similar coupling reactions but has a different electronic structure.
Uniqueness: (Iodomethyl)boronic acid is unique due to the presence of both the boronic acid and iodomethyl groups, which confer distinct reactivity and versatility. This combination allows for a broader range of chemical transformations and applications compared to other boronic acids.
Properties
IUPAC Name |
iodomethylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BIO2/c3-1-2(4)5/h4-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUADGVVQZUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CI)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295365 | |
Record name | (iodomethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16876-23-6 | |
Record name | NSC101517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (iodomethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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